2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide
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Overview
Description
2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
N-(1H-indol-3-ylmethyl)-N-methylamine: A compound with similar indole core but different substituents.
Uniqueness
2-{[1H-indol-3-yl(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C24H19N3O3/c1-15-7-6-8-16(13-15)26-23(29)18-10-3-5-12-21(18)27-24(30)22(28)19-14-25-20-11-4-2-9-17(19)20/h2-14,25H,1H3,(H,26,29)(H,27,30) |
InChI Key |
UJEMPNDJNOUNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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